molecular formula C14H25NO2 B1624483 (2S)-3-exo-(Morpholino)isoborneol CAS No. 287105-48-0

(2S)-3-exo-(Morpholino)isoborneol

Cat. No.: B1624483
CAS No.: 287105-48-0
M. Wt: 239.35 g/mol
InChI Key: ZUCSYVYDPCTIJI-BYNQJWBRSA-N
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Description

(2S)-3-exo-(Morpholino)isoborneol: is a chiral organic compound that features a morpholine ring attached to an isoborneol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-exo-(Morpholino)isoborneol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available isoborneol and morpholine.

    Reaction Conditions: The key step involves the nucleophilic substitution of the hydroxyl group in isoborneol with the morpholine ring. This can be achieved using a suitable activating agent like tosyl chloride (TsCl) to form the tosylate intermediate, followed by nucleophilic substitution with morpholine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-exo-(Morpholino)isoborneol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to modify the morpholine ring or the isoborneol backbone.

    Substitution: The morpholine ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various alkyl or acyl groups onto the morpholine ring.

Scientific Research Applications

Chemistry

In organic synthesis, (2S)-3-exo-(Morpholino)isoborneol can be used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving chiral centers. Its morpholine ring can also interact with various biological targets, making it useful in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound has potential applications as a scaffold for drug development. Its chiral nature and functional groups make it a versatile starting point for the synthesis of bioactive molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that require specific chiral properties. Its stability and reactivity also make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism by which (2S)-3-exo-(Morpholino)isoborneol exerts its effects depends on its interaction with molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, while the isoborneol backbone provides structural rigidity and chirality. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-exo-(Piperidino)isoborneol: Similar structure but with a piperidine ring instead of morpholine.

    (2S)-3-exo-(Pyrrolidino)isoborneol: Contains a pyrrolidine ring.

    (2S)-3-exo-(Azepano)isoborneol: Features an azepane ring.

Uniqueness

(2S)-3-exo-(Morpholino)isoborneol is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2S,3R,4S)-1,7,7-trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-13(2)10-4-5-14(13,3)12(16)11(10)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3/t10-,11-,12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCSYVYDPCTIJI-BYNQJWBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2N3CCOCC3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467297
Record name (2S)-3-exo-(Morpholino)isoborneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287105-48-0
Record name (2S)-3-exo-(Morpholino)isoborneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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